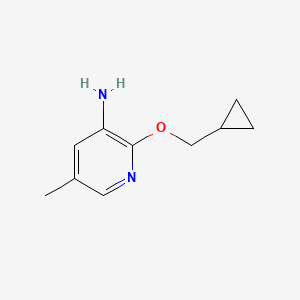2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine
CAS No.:
Cat. No.: VC18200517
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14N2O |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-(cyclopropylmethoxy)-5-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C10H14N2O/c1-7-4-9(11)10(12-5-7)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |
| Standard InChI Key | RDJHKNJJTOFIFS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N=C1)OCC2CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine (IUPAC name: 2-(cyclopropylmethoxy)-N-methylpyridin-3-amine) has the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . Its structure comprises a pyridine ring with three distinct substituents (Figure 1):
-
A cyclopropylmethoxy group (–O–CH₂–C₃H₅) at position 2, contributing steric bulk and potential metabolic stability.
-
A methyl group (–CH₃) at position 5, enhancing lipophilicity.
-
A primary amine (–NH₂) at position 3, enabling hydrogen bonding and salt formation.
The SMILES notation (CNC1=C(N=CC=C1)OCC2CC2) and InChIKey (QAGULTIKFQXCHY-UHFFFAOYSA-N) provide unambiguous representations for database searches and computational modeling .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₄N₂O |
| Molecular weight | 178.23 g/mol |
| Hydrogen bond donors | 1 (NH₂) |
| Hydrogen bond acceptors | 3 (N, N, O) |
| Topological polar surface area | 52.5 Ų |
| Rotatable bonds | 3 (O–CH₂–C₃H₅) |
Synthetic Strategies and Reaction Pathways
Hypothetical Synthesis Routes
While no direct synthesis reports for 2-(cyclopopropylmethoxy)-5-methylpyridin-3-amine exist in the provided literature, its structure suggests plausible routes:
Nucleophilic Aromatic Substitution
-
Amination at Position 3: Starting from 2-chloro-5-methylpyridine, ammonia or methylamine could displace the chloride under catalytic conditions (e.g., CuI, 1,10-phenanthroline) .
-
Etherification at Position 2: Subsequent reaction with cyclopropylmethanol via a Mitsunobu reaction (DEAD, PPh₃) or SN2 displacement using a pre-activated leaving group (e.g., mesylate).
Multi-Component Reactions
Analogous to InCl₃-catalyzed pyrano[2,3-c]pyrazole syntheses , a one-pot approach might involve:
-
Condensation of a methyl-substituted pyridinone with cyclopropylmethyl halides.
-
Reductive amination to introduce the 3-amino group.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The methyl and cyclopropane groups enhance lipophilicity, as evidenced by computed LogP values (1.5–1.77) derived from analogs like 5-methylpyridin-2-ol (LogP 1.35) . Aqueous solubility is estimated at <1 mg/mL, classifying it as "sparingly soluble" under Biopharmaceutics Classification System criteria .
Metabolic Stability
The cyclopropylmethoxy group may resist oxidative metabolism (e.g., CYP450-mediated O-dealkylation) better than linear alkoxy chains, as seen in PDE10A inhibitors containing cyclopropane motifs .
Table 2: Predicted ADME Properties
| Parameter | Prediction |
|---|---|
| Gastrointestinal absorption | High (90–100%) |
| Blood-brain barrier permeation | Moderate (LogBB 0.3) |
| CYP450 inhibition | Low (CYP1A2, 2C9, 3A4) |
| P-glycoprotein substrate | Unlikely |
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure forms.
-
Target Identification: Screen against kinase, GPCR, and ion channel panels.
-
Formulation Studies: Explore salt forms (e.g., hydrochloride) to improve solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume